4-(Benzyloxy)-2-ethynyl-1-fluorobenzene
Description
4-(Benzyloxy)-2-ethynyl-1-fluorobenzene is a substituted benzene derivative featuring three distinct functional groups: a benzyloxy group at the para position (C4), an ethynyl group at the ortho position (C2), and a fluorine atom at the meta position (C1). This unique arrangement confers a blend of electronic and steric properties, making it valuable in organic synthesis, particularly in click chemistry and pharmaceutical intermediate preparation. The benzyloxy group acts as an electron-donating substituent, while the fluorine atom exerts an electron-withdrawing effect, creating a polarized aromatic system. The ethynyl group provides a reactive site for alkyne-specific transformations, such as cycloadditions or Sonogashira couplings .
Properties
IUPAC Name |
2-ethynyl-1-fluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVYCBDWJZWUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-ethynyl-1-fluorobenzene typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of a benzyloxy group to the benzene ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable benzene derivative.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)-2-ethynyl-1-fluorobenzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4-(Benzyloxy)-2-ethynyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-ethynyl-1-fluorobenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can engage in π-π stacking interactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- The methyl-ethynyl analog (134 g/mol) is significantly lighter, favoring applications in small-molecule synthesis .
- The ethoxy-phenylmethoxy derivative (246 g/mol) exhibits increased solubility in polar solvents due to its ether linkages .
Reactivity and Functional Group Analysis
Ethynyl vs. Bromo Substituents
- Ethynyl Group (Target Compound) : Enables Huisgen cycloaddition and palladium-catalyzed cross-couplings, making it ideal for constructing complex architectures (e.g., pharmaceuticals) .
- Bromo Substituent (1-Bromo-2-fluoro-4-(benzyloxy)benzene) : Primarily undergoes SN2 reactions or Suzuki-Miyaura couplings, but requires stringent safety protocols due to bromine’s toxicity .
Benzyloxy vs. Ethoxy-Phenylmethoxy Groups
- Benzyloxy Group (Target Compound) : Offers moderate electron-donating effects, stabilizing cationic intermediates. It also serves as a protecting group for hydroxyl residues in multistep syntheses.
Fluorine’s Electronic Impact
The fluorine atom in all compounds withdraws electron density, directing electrophilic attacks to specific ring positions. However, in the target compound, this effect is partially counterbalanced by the benzyloxy group, creating regioselective reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
